3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide is a benzo[b]thiophene-2-carboxamide derivative characterized by a 3-chloro-substituted aromatic core, a cyclohexyl group, and a 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl side chain. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C24H24Cl2N2O3S |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-31-19-12-11-15(25)13-18(19)27-21(29)14-28(16-7-3-2-4-8-16)24(30)23-22(26)17-9-5-6-10-20(17)32-23/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,27,29) |
InChI Key |
YPXSKGGUNSCASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a benzo[b]thiophene derivative with a chloro-substituted aniline derivative under specific conditions such as the presence of a base and a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzo[b]thiophene derivatives, highlighting key structural variations and their implications:
Key Research Findings and Structural Insights
Impact of Substituents on Bioactivity: The nitrothiazole group in Compound 86 () is associated with antimicrobial properties, likely due to its electron-withdrawing nature enhancing reactivity with microbial enzymes . Cyclohexyl vs. Carbohydrazide vs. Carboxamide: ’s carbohydrazide derivative exhibits a flexible hydrazide linker and a long alkyl chain, which may reduce solubility but enhance membrane penetration .
Synthetic Strategies: The target compound’s synthesis likely involves coupling 3-chlorobenzo[b]thiophene-2-carboxylic acid with a pre-functionalized amine (e.g., 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl-cyclohexylamine), similar to methods in using SOCl₂ and triethylamine for amide bond formation . highlights acid-amine coupling for chalcone derivatives, a strategy applicable to carboxamide synthesis .
Electronic and Steric Effects :
- The 5-chloro-2-methoxyphenyl group in the target compound balances electron withdrawal (Cl) and donation (OCH₃), optimizing interactions with hydrophobic and polar regions of target proteins .
- Fluorine substitution () enhances metabolic stability and binding affinity through electronegativity and small atomic radius .
Biological Activity
3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 371.87 g/mol
- IUPAC Name : this compound
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atoms | Two chlorine substituents |
| Methoxy Group | Present on the phenyl ring |
| Cyclohexyl Group | Attached to the nitrogen atom |
| Benzo[b]thiophene Core | Provides a fused aromatic system |
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : Exhibited dose-dependent inhibition of cell growth.
- Lung Cancer Cells (A549) : Demonstrated significant cytotoxicity at higher concentrations.
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival:
- Inhibition of Protein Kinase Activity : The compound may interfere with kinases involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to increased cell death.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial effects against specific bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table of Biological Activities
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry explored the efficacy of various benzo[b]thiophene derivatives, including the compound . The findings highlighted:
- A significant reduction in tumor size in xenograft models.
- Increased apoptosis markers in treated cells.
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against common pathogens. The results indicated:
- Effective inhibition at concentrations as low as 50 µg/mL.
- Potential for development into a therapeutic agent for treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
